N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H15FN4O2S, with a molecular weight of 394.4 g/mol. The presence of the fluorine atom in the para position of the phenyl group is significant, as it has been shown to enhance the biological activity of similar compounds due to its electronegative nature, which can influence lipophilicity and membrane permeability .
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of thiazole heterocycles have shown promising cytotoxic effects against various cancer cell lines. In a comparative study, thiazolopyridazine derivatives exhibited IC50 values ranging from 6.90 to 51.46 μM against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The presence of electron-withdrawing groups like fluorine has been correlated with enhanced cytotoxicity, likely due to improved interactions with biological targets.
Table 1: Cytotoxic Activity of Thiazolopyridazine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
7c | MCF-7 | 14.34 |
7h | MCF-7 | 10.39 |
7k | MCF-7 | 15.43 |
7s | HCT-116 | 6.90 |
Doxorubicin | MCF-7 | 19.35 |
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Research indicates that thiazole derivatives can possess antifungal and antibacterial activities. The incorporation of electronegative atoms at strategic positions on the aromatic rings has been linked to increased antifungal efficacy . For example, compounds with fluorine substitutions demonstrated enhanced activity against various fungal strains compared to their non-fluorinated counterparts.
Table 2: Antimicrobial Activity of Related Thiazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Candida albicans | 8 |
Compound B | Staphylococcus aureus | 4 |
Compound C | Escherichia coli | 16 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the molecular structure significantly affect biological activity. For instance, varying the substituents on the phenyl moiety can lead to different levels of potency against cancer cells or microbial strains. The presence of halogens (like fluorine) at specific positions has been shown to enhance lipophilicity and improve drug-like properties, facilitating better absorption and efficacy .
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazole derivatives against breast and colorectal cancer cell lines, revealing that compounds with fluorinated phenyl groups exhibited superior cytotoxicity compared to non-fluorinated analogs. This suggests that this compound may follow similar trends in enhancing anticancer activity through strategic substitutions .
- Antimicrobial Resistance : In light of growing antibiotic resistance, compounds like this compound are being explored for their potential to combat resistant strains of bacteria. Initial findings indicate promising antibacterial effects against Gram-positive bacteria .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-22-18-19(28-12)17(13-5-3-2-4-6-13)24-25(20(18)27)11-16(26)23-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFSMNDUGYWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.